Cas no 126121-35-5 (1,2,3-Propanetricarboxylicacid, 2-hydroxy-, 1,2,3-tris(2-octyldodecyl) ester)

1,2,3-Propanetricarboxylicacid, 2-hydroxy-, 1,2,3-tris(2-octyldodecyl) ester structure
126121-35-5 structure
Product Name:1,2,3-Propanetricarboxylicacid, 2-hydroxy-, 1,2,3-tris(2-octyldodecyl) ester
CAS No:126121-35-5
MF:C66H128O7
MW:1033.71834278107
CID:134621
PubChem ID:20643440
Update Time:2025-04-19

1,2,3-Propanetricarboxylicacid, 2-hydroxy-, 1,2,3-tris(2-octyldodecyl) ester Chemical and Physical Properties

Names and Identifiers

    • 1,2,3-Propanetricarboxylicacid, 2-hydroxy-, 1,2,3-tris(2-octyldodecyl) ester
    • 2-[2-(9,10-dioctylicosan-9-yloxy)-2-oxoethyl]-2-hydroxybutanedioate
    • ACMC-20mrty
    • AG-D-54882
    • CTK4B4964
    • Tris(2-octyldodecyl) citrate
    • TRIOCTYLDODECYL CITRATE
    • 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(2-octyldodecyl) ester
    • tris(2-octyldodecyl) 2-hydroxypropane-1,2,3-tricarboxylate
    • Siltech CE-2000
    • Q27256491
    • Lambent CE 2000
    • 126121-35-5
    • 35X8CT063R
    • Pelemol TGC
    • 2-Hydroxy-1,2,3-propanetricarboxylic acid, tris(2-octyldodecyl)ester
    • SCHEMBL16109120
    • G-66 Guerbet ester
    • TRIOCTYLDODECYL CITRATE [INCI]
    • Citmol 320
    • 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-tris(2-octyldodecyl) ester
    • Tri-(2-octyldodecyl) citrate
    • DTXSID70925418
    • UNII-35X8CT063R
    • Inchi: 1S/C66H128O7/c1-7-13-19-25-31-34-40-46-51-60(49-43-37-28-22-16-10-4)57-71-63(67)55-66(70,65(69)73-59-62(53-45-39-30-24-18-12-6)54-48-42-36-33-27-21-15-9-3)56-64(68)72-58-61(50-44-38-29-23-17-11-5)52-47-41-35-32-26-20-14-8-2/h60-62,70H,7-59H2,1-6H3
    • InChI Key: BIEMOBPNIWQLMF-UHFFFAOYSA-N
    • SMILES: O(C(C(CC(=O)OCC(CCCCCCCC)CCCCCCCCCC)(CC(=O)OCC(CCCCCCCC)CCCCCCCCCC)O)=O)CC(CCCCCCCC)CCCCCCCCCC

Computed Properties

  • Exact Mass: 696.59000
  • Monoisotopic Mass: 1032.96600642g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 73
  • Rotatable Bond Count: 62
  • Complexity: 1110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 27.8
  • Topological Polar Surface Area: 99.1Ų

Experimental Properties

  • Density: 0.917
  • Boiling Point: 883.3°C at 760 mmHg
  • Flash Point: 209.9°C
  • Refractive Index: 1.47
  • PSA: 88.13000
  • LogP: 12.15400
Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD